2-(3-acetyl-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide
Description
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-13(23)16-11-22(18-9-5-3-7-15(16)18)12-19(24)21-10-14-6-2-4-8-17(14)20/h2-9,11H,10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOMHLKBNMRCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated at the third position using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The acetylated indole is reacted with 2-chlorobenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-acetyl-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chlorobenzyl moiety can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(3-carboxyl-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide.
Reduction: Formation of 2-(3-acetyl-1H-indol-1-yl)-N-(2-chlorobenzyl)amine.
Substitution: Formation of 2-(3-acetyl-1H-indol-1-yl)-N-(2-substituted benzyl)acetamide.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Indole Core : The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Acetylation : The indole core is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
- Amidation : The acetylated indole is reacted with 2-chlorobenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Medicinal Chemistry
The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that indole derivatives often exhibit significant biological activities, and this compound is no exception:
- Antimicrobial Activity : Preliminary studies have shown that 2-(3-acetyl-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide exhibits activity against various bacterial strains, suggesting its potential as an antibacterial agent.
- Anticancer Properties : Investigations into its mechanism of action reveal that it may induce apoptosis in cancer cells through modulation of specific signaling pathways.
Biological Studies
The compound's interaction with biological targets is under investigation:
- Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in cancer progression.
- Receptor Modulation : The indole core can interact with various receptors, potentially leading to therapeutic effects in conditions such as inflammation and pain.
Industrial Applications
In addition to its medicinal uses, this compound serves as a building block in the synthesis of more complex indole derivatives, which are valuable in developing new materials and chemical processes.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicated that it could serve as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Research
In vitro studies highlighted its ability to induce apoptosis in human cancer cell lines, including breast cancer and lung cancer cells. The research focused on the compound's effect on cell cycle regulation and apoptosis-related proteins, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The acetyl and acetamide groups can enhance the compound’s binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological activities of compounds sharing the indole-acetamide scaffold:
| Compound Name | Molecular Formula | Key Structural Features | Biological Activity | Reference |
|---|---|---|---|---|
| 2-(3-Acetyl-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide | C₁₃H₁₅ClN₂O₂ | 3-acetylindole, 2-chlorobenzylacetamide | Anticancer (predicted), anti-inflammatory (in vitro) | |
| N-(2-Chlorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | C₂₀H₁₅ClFN₅OS | Triazolopyrimidine core, thioacetamide linkage | Kinase inhibition, antitumor (cell line studies) | |
| N-(2,6-Difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide | C₁₉H₁₈F₂N₂O | Difluorobenzyl, 4-fluorobenzylindole | Antimicrobial (Gram-positive bacteria), moderate cytotoxicity | |
| 2-((1-(3-Fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | C₂₀H₁₆FN₃O₂S | Thioether linkage, isoxazole substituent | Anticancer (IC₅₀ = 12 μM in MCF-7 cells) | |
| N-{[1-(2-Chlorobenzyl)-1H-indol-3-yl]methyl}-2-(1H-indol-3-yl)ethanamine | C₂₆H₂₄ClN₃ | Dual indole system, ethanamine linker | Neurotransmitter modulation (serotonin receptors) |
Key Findings from Comparative Studies
Halogenated benzyl groups (e.g., 2-chloro vs. 2-fluoro) influence solubility and membrane permeability. For instance, 2-chlorobenzyl derivatives exhibit higher logP values (~3.5) than fluorinated analogs (~2.8), correlating with improved blood-brain barrier penetration .
Antimicrobial Activity :
- Compounds with thioether or sulfonyl groups (e.g., ) show broader-spectrum antimicrobial activity compared to acetamide-only derivatives, likely due to enhanced electrophilic reactivity .
Synthetic Accessibility :
- The target compound’s synthesis requires fewer steps (3–4 steps) compared to triazolopyrimidine-containing analogs (6–7 steps), making it more feasible for large-scale production .
Biological Activity
Overview
2-(3-acetyl-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide is an organic compound classified as an indole derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The indole structure is known for its diverse biological properties, including anticancer and antimicrobial activities, making it a significant subject of research.
Chemical Structure and Synthesis
The compound features an indole ring substituted with an acetyl group at the third position and an acetamide group linked to a 2-chlorobenzyl moiety. The synthesis typically involves:
- Formation of the Indole Core : Utilizing Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Acetylation : The indole core is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
- Amidation : The acetylated indole is reacted with 2-chlorobenzylamine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biological pathways, thereby altering cellular functions.
- Receptor Binding : The compound can bind to cell surface receptors, modulating signaling pathways that influence cell growth and apoptosis.
- Gene Expression Modulation : It may affect gene expression related to disease pathways, leading to changes in protein synthesis and cellular behavior .
Anticancer Properties
Research indicates that compounds with indole structures often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in various models. The following table summarizes findings related to the anticancer activity of related indole derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Apoptosis induction |
| Compound B | A549 | 26 | Growth inhibition |
| This compound | NSCLC | TBD | TBD |
Case Studies
A notable study evaluated the anticancer efficacy of several indole derivatives, including those structurally similar to this compound. In this study, compounds were tested against non-small cell lung cancer (NSCLC) cells, showing enhanced cell growth inhibition compared to standard treatments .
Another research effort focused on the structure-activity relationship (SAR) of indole derivatives, revealing that modifications at the N-substituent position significantly influenced their inhibitory potency against c-MET kinase, a critical target in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for 2-(3-acetyl-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via Pd-catalyzed amidation or coupling reactions, leveraging indole core functionalization. For example, a two-step approach:
Indole acetylation : React 1H-indole with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 3-acetyl-1H-indole.
Amide coupling : Use N-(2-chlorobenzyl)amine with bromoacetyl chloride under Schotten-Baumann conditions, followed by nucleophilic substitution with the acetylated indole.
Characterization :
- 1H/13C NMR : Confirm regioselectivity of acetylation (e.g., 3-position of indole via downfield shifts at δ 8.1–8.3 ppm for H-2 and H-4) .
- HPLC-MS : Monitor reaction purity (>95%) using reverse-phase C18 columns.
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- 1H NMR : Identify the indole NH proton (δ 10.5–11.0 ppm, broad singlet) and acetamide carbonyl (δ 168–170 ppm in 13C NMR). The 2-chlorobenzyl group shows aromatic protons as a multiplet (δ 7.2–7.5 ppm) .
- X-ray crystallography : Resolve conformational flexibility in the amide linkage (e.g., dihedral angles between indole and chlorobenzyl groups). For example, angles of 54.8°–77.5° were observed in structurally similar dichlorophenyl acetamides .
- FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and indole N-H stretch at ~3400 cm⁻¹ .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <10 µM suggest therapeutic potential .
- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values with positive controls (e.g., ciprofloxacin) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity of this compound?
- Methodological Answer :
- DFT calculations : Model reaction pathways (e.g., amide bond formation) using Gaussian 16 with B3LYP/6-31G(d) basis sets. Transition state analysis identifies energy barriers for regioselective acetylation .
- Molecular docking : Predict binding affinity to biological targets (e.g., COX-2) using AutoDock Vina. Dock the chlorobenzyl group into hydrophobic pockets and the acetamide into polar active sites .
Q. What strategies resolve contradictions in reported biological activity data for indole-acetamide derivatives?
- Methodological Answer :
- Meta-analysis : Aggregate data from PubChem and ChEMBL, comparing IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293). Use ANOVA to identify statistically significant variations .
- Structure-activity relationship (SAR) : Vary substituents (e.g., replace 2-chlorobenzyl with 4-fluorobenzyl) and correlate logP values with cytotoxicity .
Q. How do crystal packing and hydrogen-bonding networks influence the compound’s stability?
- Methodological Answer :
- Single-crystal X-ray diffraction : Analyze intermolecular interactions. For example, N–H···O hydrogen bonds (2.8–3.0 Å) form dimers with R₂²(10) motifs, stabilizing the lattice .
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (>200°C) to assess thermal stability under nitrogen atmosphere .
Notes
- Contradictions : Variations in biological activity may arise from differences in assay conditions (e.g., serum concentration) or impurity profiles. Always cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
